

The Discovery and Characterization of ramosus Mutants in Pea: A Technical Guide

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Abstract

The study of shoot branching in plants is fundamental to understanding plant architecture and developmental plasticity. The discovery of the ramosus (rms) mutants in pea (Pisum sativum) has been pivotal in unraveling the complex genetic and hormonal control of this process. These mutants, characterized by their increased branching phenotype, have led to the identification of a novel long-distance signaling pathway and the discovery of strigolactones as a new class of plant hormones. This technical guide provides an in-depth overview of the core findings related to the rms mutants, intended for researchers, scientists, and drug development professionals. It details the quantitative phenotypic data, experimental protocols used in their characterization, and the intricate signaling pathways that have been elucidated through their study.

Introduction

Apical dominance, the phenomenon where the central stem of a plant grows more strongly than the lateral stems, has long been a subject of botanical research. The discovery of mutants with altered branching patterns has provided powerful tools to dissect the underlying molecular mechanisms. In pea, a series of recessive mutants, collectively named ramosus (rms), exhibit a striking increase in shoot branching from both basal and aerial nodes.[1][2] Initial genetic screens and subsequent allelism tests identified several loci—RMS1, RMS2, RMS3, RMS4, and RMS5—that play crucial roles in the suppression of axillary bud outgrowth.[3] The characterization of these mutants has not only illuminated the genetic control of branching in pea but has also revealed a highly conserved signaling pathway across the plant kingdom, with orthologous genes identified in species like Arabidopsis thaliana (MAX genes) and rice (D



genes).[4] This guide will delve into the key discoveries stemming from the analysis of rms mutants, with a focus on the quantitative data, experimental methodologies, and the current understanding of the signaling networks.

Quantitative Phenotypic Data of ramosus Mutants

The hallmark of the rms mutants is their increased branching phenotype. This is quantitatively assessed by measuring parameters such as the number of branches, the total length of lateral shoots, and overall plant height. The tables below summarize key quantitative data from studies on various rms mutants compared to their wild-type (WT) counterparts.

Table 1: Branching Phenotype of rms Mutants

Genotype	Total Lateral Length (mm)	Number of First Order Laterals	Main Stem Length (mm)	Reference(s)
WT (cv Torsdag)	~0	~0-1	~800	[5]
rms2 (cv Torsdag)	~700	>5	~600	
rms3-2 (cv Torsdag)	~400	>5	~650	_
rms4 (cv Torsdag)	~500	>5	~650	_
WT (cv Paloma)	Variable, less vigorous	1-2	~250	_
rms1-4 (cv Paloma)	Substantial	>2	~180	_
rms5-3 (cv Paloma)	Substantial	>2	~200	_
rms1-4 rms5-3 (double mutant)	More substantial than single mutants	>2	~180	_



Table 2: Hormone Levels in rms Mutants

Genotype	Xylem Sap Zeatin Riboside [ZR] (ng/mL)	Shoot Indole-3- Acetic Acid [IAA] (ng/g FW)	Reference(s)
WT (cv Weitor)	~10-15	~20-30	
rms1	Significantly reduced	Not depleted, sometimes elevated	
rms2	Elevated	Elevated (up to 5-fold)	
rms3	Reduced	Elevated (up to 2-fold)	
rms4	Significantly reduced	Not reduced	_
rms5	Reduced	Not depleted	-

Experimental Protocols

The characterization of the ramosus mutants has relied on a combination of classical genetics, plant physiology, and molecular biology techniques. Below are detailed methodologies for key experiments.

Plant Material and Growth Conditions

- Pea Cultivars: Commonly used wild-type cultivars include 'Torsdag' (tall), 'Paloma' (dwarf),
 'Weitor', and 'Parvus'. The rms mutants are typically induced in these genetic backgrounds.
- Growth Medium: Plants are often grown in a 1:1 (v/v) mixture of vermiculite and 10-mm dolerite chips, topped with a layer of pasteurized peat/sand potting mix.
- Nutrient Supply: A complete nutrient solution is typically supplied to the plants on a weekly basis.
- Photoperiod: Plants are grown under controlled photoperiods, often 18 hours of light, to promote vegetative growth and branching.



 Nodulation: For studies not focused on symbiosis, nodulation is prevented by excluding Rhizobium from the growth medium.

Grafting Techniques

Grafting has been instrumental in identifying the presence of long-distance, graft-transmissible signals that regulate branching.

This is the most common grafting method used in pea branching studies.

- Plant Age: Seedlings are used for grafting approximately 7-9 days after sowing, prior to any visible axillary bud release.
- Incision: A transverse cut is made through the epicotyl of the rootstock plant, approximately 1-2 cm above the cotyledons. A vertical slit is then made in the center of the cut surface.
- Scion Preparation: The scion (the shoot to be grafted) is excised from another seedling with a transverse cut. The base of the scion is then trimmed into a wedge shape that matches the slit in the rootstock.
- Joining: The scion wedge is inserted firmly into the rootstock slit.
- Securing: The graft junction is held together with a small piece of flexible tubing or parafilm.
- Recovery: Grafted plants are maintained in a high-humidity environment for 5-7 days to promote healing of the graft union.

This technique involves inserting a piece of stem (the interstock) between the scion and the rootstock.

- Procedure: An epicotyl graft is performed as described above. A second graft is then made on top of the first, creating a scion/interstock/rootstock combination.
- Purpose: This method is used to determine if a signal can pass through a piece of tissue of a different genotype.

This technique allows for two shoots of different genotypes to be grown on a single rootstock.



- Procedure: One cotyledon is removed from the rootstock seedling. The axillary bud in the remaining cotyledon is allowed to grow out, creating a second shoot. A scion of a different genotype is then grafted onto the main epicotyl.
- Purpose: This allows for the direct comparison of the branching phenotypes of two different genotypes under the influence of the same root-derived signals.

Hormone Analysis

- Xylem Sap Collection: The shoot is excised at the epicotyl. The cut surface is placed in a tube connected to a vacuum pump, and xylem sap is collected under gentle suction for 90-100 minutes.
- Internal Standards: Deuterium-labeled cytokinin internal standards are added to the collected sap for accurate quantification.
- Purification: The sap is filtered, and cytokinins are often purified using solid-phase extraction (SPE) C18 columns.
- Quantification: Cytokinin levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Tissue Harvest: Shoot tips or specific internodal regions are harvested and immediately frozen in liquid nitrogen to halt metabolic activity.
- Homogenization and Extraction: The frozen tissue is homogenized in a buffer, and a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is added. The sample is then extracted, often with a methanol-based solvent.
- Purification: The extract is purified using solid-phase extraction, employing amino and polymethylmethacrylate columns.
- Derivatization: The purified extract is derivatized, for example, with diazomethane, to make the IAA volatile for gas chromatography.
- Quantification: IAA levels are quantified by gas chromatography-mass spectrometry (GC-MS) using selected reaction monitoring.



- Root Exudate Collection: Plants are grown hydroponically in a nutrient solution. The solution is replaced with a phosphate-deficient solution for a period to stimulate strigolactone production. The root exudates are then collected from this solution.
- Extraction: The collected exudate is passed through a C18 solid-phase extraction column to capture the strigolactones.
- Elution and Purification: The strigolactones are eluted from the column with a solvent like acetone, and the eluate is further purified.
- Quantification: Strigolactone levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gene Expression Analysis

- RNA Extraction: Total RNA is extracted from specific plant tissues (e.g., epicotyls, nodes) using a standard protocol, such as a TRIzol-based method or a commercial kit.
- DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.
- Reverse Transcription: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
- Quantitative PCR (qPCR): The relative transcript abundance of the RMS genes is determined by qPCR using gene-specific primers. A housekeeping gene (e.g., actin) is used as an internal control for normalization.

Signaling Pathways and Experimental Workflows

The study of ramosus mutants has led to the development of a comprehensive model for the control of shoot branching in pea. This model involves the interplay of several long-distance signals, including auxin, cytokinin, and strigolactones.

The ramosus Signaling Pathway

The RMS genes are integral components of the strigolactone biosynthesis and signaling pathway.

Foundational & Exploratory

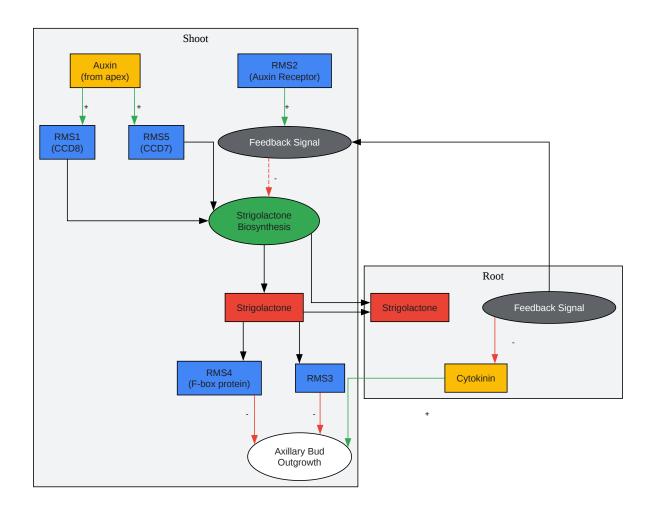




- RMS1andRMS5: These genes encode enzymes involved in the biosynthesis of strigolactones. RMS1 is orthologous to MAX4 in Arabidopsis and encodes a carotenoid cleavage dioxygenase. RMS5 is orthologous to MAX3 and also encodes a carotenoid cleavage dioxygenase. Both are required for the production of a graft-transmissible branching inhibitor, which was later identified as a strigolactone or a precursor.
- RMS4: This gene is involved in strigolactone perception and signaling. It is orthologous to MAX2 in Arabidopsis and encodes an F-box protein that is a component of an SCF E3 ubiquitin ligase complex. Mutants in RMS4 are insensitive to the application of strigolactones.
- RMS3: This gene is also thought to be involved in strigolactone signaling, likely acting downstream of RMS1 and RMS5.
- RMS2: The role of RMS2 is more complex. It appears to be involved in a feedback loop that regulates both strigolactone biosynthesis and cytokinin levels. It has been identified as an auxin receptor of the AFB4/5 clade.

The current model suggests that auxin, produced in the shoot apex, moves down the stem and promotes the expression of RMS1 and **RMS5**, leading to the synthesis of strigolactones. Strigolactones then move upwards in the xylem and inhibit the outgrowth of axillary buds. There is also a complex feedback loop where the strigolactone signal, perceived by RMS4, regulates the expression of the strigolactone biosynthesis genes. The RMS2-dependent signal acts as a shoot-to-root feedback mechanism that influences both strigolactone biosynthesis and cytokinin export from the roots.





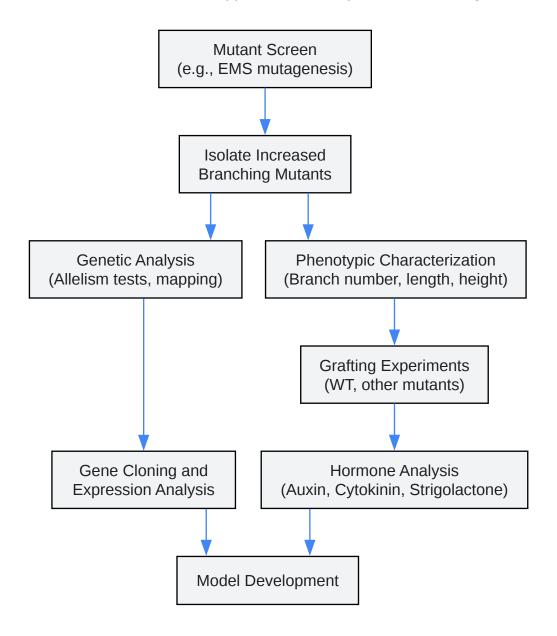
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Caption: A simplified model of the ramosus signaling pathway in pea.



Experimental Workflow for Characterizing a Novel Branching Mutant

The discovery and characterization of the ramosus mutants followed a logical experimental progression. A similar workflow can be applied to the study of new branching mutants.



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Caption: A typical experimental workflow for the discovery and characterization of branching mutants.



Conclusion

The study of the ramosus mutants in pea has been a cornerstone of modern plant developmental biology. It has not only provided a detailed understanding of the genetic and hormonal regulation of shoot branching but has also led to the identification of a new class of plant hormones, the strigolactones. The experimental approaches developed to characterize these mutants, particularly the sophisticated grafting techniques, have set a precedent for the study of long-distance signaling in plants. The ongoing research in this field continues to build upon this foundational work, further elucidating the intricate networks that govern plant architecture. The knowledge gained from these studies has significant implications for agriculture, offering potential avenues for the genetic improvement of crop varieties with desirable branching patterns.

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